molecular formula C9H9N5O4 B10966673 1-ethyl-4-nitro-N-(1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-(1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10966673
M. Wt: 251.20 g/mol
InChI Key: CUORWQHHEJHMJL-UHFFFAOYSA-N
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Description

1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound under acidic conditions.

    Coupling Reaction: The final step involves coupling the isoxazole derivative with the nitrated pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, nucleophiles.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed

    Reduction: Formation of 1-ETHYL-N-(3-ISOXAZOLYL)-4-AMINO-1H-PYRAZOLE-3-CARBOXAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Scientific Research Applications

1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, reduction of inflammation, or modulation of signaling pathways in cells.

Comparison with Similar Compounds

1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrazole derivatives, isoxazole derivatives, and nitro-substituted compounds.

Properties

Molecular Formula

C9H9N5O4

Molecular Weight

251.20 g/mol

IUPAC Name

1-ethyl-4-nitro-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H9N5O4/c1-2-13-5-6(14(16)17)8(11-13)9(15)10-7-3-4-18-12-7/h3-5H,2H2,1H3,(H,10,12,15)

InChI Key

CUORWQHHEJHMJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NOC=C2)[N+](=O)[O-]

Origin of Product

United States

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